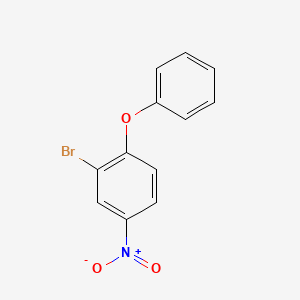

2-Bromo-4-nitro-1-phenoxybenzene

Description

2-Bromo-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, featuring bromine, nitro, and phenoxy substituents

Properties

IUPAC Name |

2-bromo-4-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVLHQEOJJXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-1-phenoxybenzene typically involves multiple steps. One common method includes the nitration of 1-phenoxybenzene followed by bromination. The nitration process introduces a nitro group to the benzene ring, and bromination adds a bromine atom to the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 2-bromo-4-amino-1-phenoxybenzene.

Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Bromo-4-nitro-1-phenoxybenzene serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that lead to the development of drugs targeting conditions such as cancer and bacterial infections. For instance, derivatives of this compound have been utilized in synthesizing anti-cancer agents due to their ability to inhibit specific biological pathways involved in tumor growth.

Case Study: Synthesis of Roxadustat

One notable application is its role in the synthesis of Roxadustat, a drug used for treating anemia associated with chronic kidney disease. The synthesis involves multiple steps where this compound acts as a precursor, demonstrating its utility in creating complex medicinal compounds .

Material Science

Development of Advanced Materials

In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique electronic properties allow it to be incorporated into materials that require specific conductivity or thermal stability.

Table 1: Properties of Materials Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Electrical Conductivity | Moderate | Electronic devices |

| Chemical Resistance | Excellent | Protective coatings |

Organic Synthesis

Reactivity in Organic Reactions

The compound's reactivity makes it a valuable building block in organic synthesis. Researchers exploit its electrophilic nature to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.

Example: Synthesis of Nitroaromatic Compounds

In a recent study, this compound was used to synthesize a series of nitroaromatic compounds that exhibited significant biological activity. This showcases its versatility as a reagent in synthetic organic chemistry .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods designed to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and assessing the environmental impact of industrial activities.

Case Study: Environmental Monitoring

A study demonstrated the effectiveness of using this compound as a standard in high-performance liquid chromatography (HPLC) for detecting nitroaromatic pollutants in water samples . The results highlighted its reliability and sensitivity in analytical applications.

Agrochemicals

Role in Pesticide Development

The compound also finds applications in agrochemicals, particularly in the formulation of pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy and safety profiles of agricultural products.

Table 2: Agrochemical Formulations Involving this compound

| Formulation Type | Active Ingredient | Efficacy Against |

|---|---|---|

| Herbicide | Modified Phenoxy Compounds | Broadleaf Weeds |

| Insecticide | Nitroaromatic Derivatives | Agricultural Pests |

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and phenoxy groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-nitroaniline: Similar structure but with an amino group instead of a phenoxy group.

4-Bromo-2-nitrophenol: Similar structure but with a hydroxyl group instead of a phenoxy group.

2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of a phenoxy group.

Uniqueness

2-Bromo-4-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-Bromo-4-nitro-1-phenoxybenzene is a compound that has garnered interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a nitro group, and a phenoxy group, which contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets. Its mechanism of action is primarily linked to the inhibition of specific enzymes and modulation of signaling pathways. Notably, studies have shown that it can influence the activity of bromodomain and extraterminal (BET) proteins, which are critical in regulating gene expression related to cell proliferation and inflammation .

Key Mechanisms:

- Inhibition of BET Proteins : The compound has been identified as a potential inhibitor of BET bromodomains, which play a role in the transcriptional regulation of genes involved in cancer progression .

- Cellular Signaling Modulation : It has been observed to affect signaling pathways associated with inflammation, potentially leading to the suppression of pro-inflammatory cytokines .

Biological Activity

The biological activity of this compound has been evaluated through various assays, with significant findings summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production | |

| Antibacterial | Exhibits growth inhibition against E. coli |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines by targeting BET proteins, leading to decreased expression of oncogenes .

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by inhibiting NF-kB signaling pathways, which are crucial for cytokine production during inflammatory processes .

- Antibacterial Properties : A systematic study revealed that the compound shows significant antibacterial activity against E. coli, suggesting its potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.